

# Physicochemical Properties of Doramectin Monosaccharide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **doramectin monosaccharide**, an acid degradation product of the broad-spectrum antiparasitic drug doramectin.[1][2] Understanding these properties is crucial for research, formulation development, and analytical method design. This document summarizes key quantitative data, outlines experimental protocols for analysis, and visualizes the compound's mechanism of action and analytical workflows.

## **Core Physicochemical Data**

The following tables summarize the available quantitative physicochemical data for **doramectin monosaccharide** and its parent compound, doramectin, for comparative purposes.

Table 1: Physicochemical Properties of **Doramectin Monosaccharide** 



Property	Value	Source
Molecular Formula	C43H62O11	[1][2][3]
Molecular Weight	754.95 g/mol	[4][5]
CAS Number	165108-44-1	[1][2][4]
Appearance	White to Off-White Solid	
Melting Point	>153°C (decomposition)	[5]
Boiling Point (Predicted)	890.7 ± 65.0 °C	[5]
Density (Predicted)	1.3 ± 0.1 g/cm <sup>3</sup>	[5]
pKa (Predicted)	12.42 ± 0.70	
Solubility	Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). Slightly soluble in Chloroform.	[5][6]

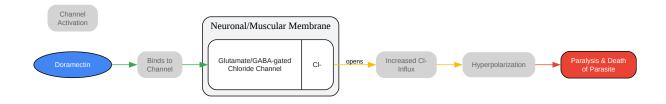
Table 2: Physicochemical Properties of Doramectin



Property	Value	Source
Molecular Formula	C50H74O14	[7][8][9][10]
Molecular Weight	899.11 g/mol	[9][10][11]
CAS Number	117704-25-3	[8][9][10][12]
Appearance	White Solid	[9]
Melting Point	116-119 °C	[7]
LogP (Octanol-Water Partition Coefficient)	5.24	[12]
Water Solubility	Practically insoluble	[13]
Solubility in Organic Solvents	Soluble in ethanol, methanol, DMF, and DMSO.	[9]

### **Mechanism of Action**

Doramectin, like other avermectins, exerts its antiparasitic effect by modulating ligand-gated chloride ion channels in the nerve and muscle cells of invertebrates.[7] Specifically, it potentiates the activity of glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels.[1][2][14][15] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[16] [17][18]



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Mechanism of action of doramectin on invertebrate chloride channels.

# **Experimental Protocols for Analysis**

The determination of doramectin and its metabolites, including the monosaccharide, in biological matrices typically involves extraction, cleanup, and chromatographic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common analytical techniques.

### **Sample Preparation: Extraction and Cleanup**

- 1. For Milk Samples (using QuEChERS Quick, Easy, Cheap, Effective, Rugged, and Safe method):
- Extraction: A 10 mL sample of whole milk is placed in a 50 mL centrifuge tube. 10 mL of
  acetonitrile is added, and the tube is shaken vigorously for one minute. QuEChERS salts
  (e.g., magnesium sulfate, sodium chloride, sodium citrate) are then added, and the tube is
  shaken for another minute.
- Centrifugation: The mixture is centrifuged to separate the layers.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent like C18 and magnesium sulfate. The tube is shaken and then centrifuged. The final supernatant is ready for LC-MS/MS analysis.
- 2. For Animal Tissue Samples (e.g., muscle, liver):
- Homogenization: The tissue sample is first homogenized.
- Solvent Extraction: The homogenized tissue is extracted with an organic solvent, typically acetonitrile.[19]
- Cleanup: The extract is then cleaned up using solid-phase extraction (SPE) with a cartridge such as C18 or alumina to remove interfering substances.[19][20]

### **Chromatographic Analysis**

1. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection:

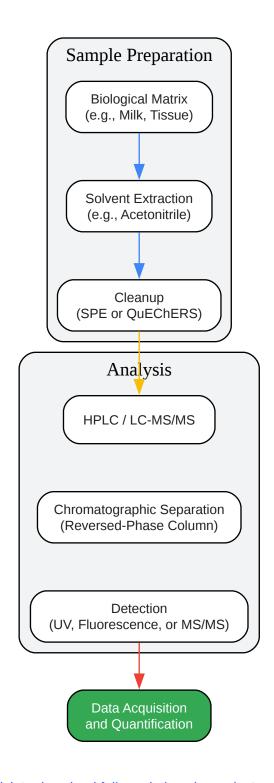
#### Foundational & Exploratory





- Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
- Column: A reversed-phase column, such as a HALO C8 (100 mm × 4.6 mm, 2.7 μm particle size), is commonly used.[21]
- Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of acetonitrile and water is typical. For example, an isocratic mobile phase of acetonitrile-water (70:30, v/v) has been reported.[21][22] For fluorescence detection, a derivatization step is often required.
- Detection: UV detection is typically performed at around 245 nm.[21] For fluorescence detection, excitation and emission wavelengths are set according to the specific derivative formed.[20]
- 2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Instrumentation: An LC system coupled to a tandem mass spectrometer.
- Ionization: Positive electrospray ionization (ESI+) is often used.
- Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.





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General workflow for the analysis of doramectin in biological samples.

This guide provides foundational knowledge on the physicochemical properties of **doramectin monosaccharide**. For further in-depth research and development, it is recommended to



consult the cited literature and perform experimental verification of the predicted properties.

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